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Introduction

Diguafosol tetrasodium is a P2Y2 purinergic receptor agonist developed for the treatment of
dry eye disease.[1][2] Formulated as a 3% ophthalmic solution, it represents a novel
therapeutic approach by targeting the underlying mechanisms of tear film instability.[1] Unlike
conventional treatments that primarily supplement the tear film, Diquafosol actively stimulates
the secretion of key tear components—both water and mucin—from the ocular surface
epithelia.[3][4] This guide provides an in-depth overview of the preclinical pharmacology of
Diquafosol, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic
profile, supported by data from key in vitro and in vivo studies.

Mechanism of Action: P2Y2 Receptor Agonism

Diguafosol, a stable analogue of uridine 5'-triphosphate (UTP), exerts its pharmacological
effects by activating P2Y2 receptors, which are G protein-coupled receptors located on the
apical surface of corneal and conjunctival epithelial cells, as well as conjunctival goblet cells.[2]
[5][6] Activation of these receptors initiates a cascade of intracellular events that promote tear
film stability and ocular surface health.

Stimulation of Fluid and Mucin Secretion
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The primary mechanism of Diquafosol involves the stimulation of both aqueous and mucin
components of the tear film.[4] Binding to the P2Y2 receptor activates a Gq protein, leading to
the stimulation of phospholipase C (PLC). This enzyme catalyzes the formation of inositol
trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores in the
endoplasmic reticulum.[2][4] The resulting increase in intracellular Ca2+ concentration has two
main effects:

o Fluid Secretion: It activates chloride channels, leading to an efflux of chloride ions and
subsequent water transport across the conjunctival epithelium, thereby increasing the
agueous layer of the tear film.[7][8]

e Mucin Secretion: It directly triggers the secretion of stored mucins (primarily the gel-forming
mucin MUC5AC) from conjunctival goblet cells.[5][7]
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Caption: Diquafosol-induced fluid and mucin secretion pathway.

Upregulation of Mucin Gene Expression

Beyond immediate secretion, Diquafosol also upregulates the gene expression of both
secreted and membrane-associated mucins.[5][7] This action is mediated through the
extracellular signal-regulated kinase (ERK) signaling pathway.[7][9] Activation of the P2Y?2
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receptor leads to an increase in intracellular calcium, which can transactivate the Epidermal
Growth Factor Receptor (EGFR). This subsequently triggers the phosphorylation and activation
of the ERK1/2 signaling cascade, promoting the transcription of key mucin genes, including
MUC1, MUC16, and MUC5AC, in conjunctival and corneal epithelial cells.[7][9] This enhances
the protective glycocalyx and contributes to long-term tear film stability.
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Caption: ERK signaling pathway for mucin gene expression.
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Anti-inflammatory and Pro-survival Effects

Preclinical studies suggest Diquafosol also possesses anti-inflammatory and cytoprotective
properties. In in vitro and in vivo dry eye models, Diquafosol treatment has been shown to
reduce intracellular reactive oxygen species (ROS), inhibit apoptosis of corneal epithelial cells,
and decrease the expression of proinflammatory cytokines like IL-13 and TNF-a.[10][11] These
anti-inflammatory effects may be mediated by the inhibition of the nuclear factor kappa B (NF-
KB) signaling pathway.[10][12] Furthermore, Diquafosol promotes corneal epithelial cell
proliferation and migration, contributing to wound healing, an effect linked to ERK activation.[7]
[13]

Pharmacodynamic Effects

The multifaceted mechanism of action of Diquafosol translates into significant
pharmacodynamic effects on the ocular surface, as demonstrated in various preclinical models.

Effects on Tear Fluid and Mucin Secretion

Diquafosol consistently demonstrates the ability to increase both the quantity and quality of
tears. In a povidone iodine-induced dry eye rat model, a 10-day treatment with Diquafosol
resulted in significant improvements in tear volume and stability.[14][15] Studies in dogs also
confirmed that topical administration of 3% Diquafosol significantly increases the concentration
of MUC5AC in tears.[6]
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Model

Parameter
Measured

Result

Reference

Povidone lodine-
Induced Dry Eye (Rat)

Tear Production

(Schirmer's Test)

Increased to 7.26 mm
from 4.07 mm in the

untreated group.

[14][15]

Povidone lodine-
Induced Dry Eye (Rat)

Tear Film Break-Up
Time (TBUT)

Increased to 7.37 s
from 1.49 s in the

untreated group.

[14][15]

Povidone lodine-
Induced Dry Eye (Rat)

Conjunctival Goblet

Cell Density

Increased to 11.83
cells/0.1 mm2 from
7.23 cells/0.1 mmz2in

the untreated group.

[14]

Normal Dogs

Tear MUC5AC

Concentration

Significantly increased

after administration.

[6]

Diabetic Rats with

Airflow Exposure

Tear Production

(Schirmer's Test)

Mean score was twice
as high compared to

saline treatment.

[16]

Effects on Ocular Surface Integrity and Healing

Diquafosol promotes the health and repair of the corneal epithelium. This is attributed to its
ability to stabilize the tear film and directly stimulate epithelial cell proliferation and migration.[3]

[5] In a rat model of mechanical corneal epithelial debridement, Diquafosol significantly

accelerated wound closure compared to control eyes.[5][17]
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Parameter
Model Result Reference
Measured
Corneal Epithelial Percentage of Wound 63.4% with Diquafosol 51117]
Debridement (Rat) Closure at 12 hours vs. 42.7% in control.
Corneal Epithelial Percentage of Wound 98.1% with Diquafosol 5117]
Debridement (Rat) Closure at 24 hours vs. 82.3% in control.
Significantly
Povidone lodine- Corneal Fluorescein decreased, indicating [14]
Induced Dry Eye (Rat)  Staining Score improved epithelial
integrity.
o Markedly reduced
) Corneal Epithelial
Scopolamine-Induced ) compared to the
Apoptosis (TUNEL [10][11]

Dry Eye (Rat) assay)

untreated dry eye

group.

Pharmacokinetics

The pharmacokinetic profile of Diquafosol is characterized by rapid action on the ocular surface

and minimal systemic exposure.

Ocular Distribution and Metabolism

Following topical instillation in rabbits, radio-labeled (**C) Diquafosol is rapidly distributed to the

anterior ocular tissues.[5][18] Peak concentrations are observed within 5 minutes in the

conjunctiva and cornea.[18] The drug is quickly metabolized at the ocular surface by ecto-

nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[5] Despite its rapid

metabolism, it has a reported half-life on the ocular surface of 17.4 hours, suggesting

prolonged action.[5]
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] Peak Concentration Time ] o
Ocular Tissue S Rank Order of Radioactivity
(post-instillation)

Palpebral Conjunctiva 5 minutes 1
Bulbar Conjunctiva 5 minutes 2
Cornea 5 minutes 3
Sclera 5 minutes 4
Extraocular Muscle 5 minutes 5
Aqueous Humor 30 minutes 6
Iris-Ciliary Body 5 minutes 7

(Data from a study in rabbits
with a single topical instillation
of 3% 1#C-Diquafosol)[18]

Systemic Exposure

Systemic exposure to Diquafosol and its metabolites following topical ocular administration is
negligible. In human studies involving single or multiple daily instillations of solutions up to 5%,
plasma concentrations of Diquafosol and its primary metabolites remained below the lower limit
of quantification (2 ng/mL).[18] This low systemic absorption contributes to its favorable safety
profile.[19]

Analyte Dosing Regimen Plasma Concentration

) ] ) Below lower limit of
Single or 6-times daily o
) ] o quantification (2 ng/mL) from 5
Diquafosol & Metabolites instillation of 0.3% to 5% )
_ minutes to 1-hour post-
solution o
instillation.

(Data from human clinical
studies)[18]

Key Preclinical Experimental Protocols
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A variety of in vivo and in vitro models have been instrumental in elucidating the pharmacology
of Diquafosol.

In Vivo Model: Povidone-lodine (PI) Induced Dry Eye in
Rats

This model mimics the ocular surface damage, inflammation, and loss of goblet cells seen in
human dry eye disease.[14][15]

Experimental Protocol:

Animal Model: Adult male Sprague Dawley rats are used.

« Induction of Dry Eye: A 10 g/L (1%) Povidone-lodine solution is instilled into the rat's eyes for
a period of 14 consecutive days to establish the dry eye model.

o Group Allocation: Rats are randomly divided into a healthy control group, an untreated dry
eye disease (DED) group, a vehicle-treated group (e.g., PBS), and a Diquafosol-treated

group.

o Treatment: The Diquafosol group receives topical instillation of the drug (e.g., 3% solution)
for a specified period, typically 10-14 days.

¢ Outcome Measures:

o Clinical Signs: Tear production (Schirmer's test), tear film break-up time (TBUT), and
corneal fluorescein staining are measured at baseline and throughout the treatment
period.

o Histology: At the end of the study, eyeballs are enucleated for histological analysis.
Periodic acid-Schiff (PAS) and Alcian Blue staining are used to quantify conjunctival goblet
cell density and mucin presence.

o Immunofluorescence: Staining for inflammatory markers (e.g., PMN) and mucins (e.g.,
MUC1) is performed on ocular tissue sections.
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Caption: Experimental workflow for a preclinical in vivo dry eye model.
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In Vitro Model: Hyperosmotic Stress in Human
Conjunctival Epithelial Cells (HCECSs)

This model is used to study the molecular mechanisms of Diquafosol on mucin expression
under conditions that mimic the hyperosmolarity of dry eye tears.[7][9]

Experimental Protocol:

o Cell Culture: Primary human conjunctival epithelial cells (HCECSs) are cultured, often using
an air-liquid interface method to create a multi-layered epithelium that better represents the
in vivo environment.

¢ Induction of Stress: The cultured cells are exposed to a hyperosmotic medium (e.g., 400
mOsm/L) for 24 hours to induce a dry eye-like state.

o Treatment: The stressed cells are then treated with Diquafosol at various concentrations and
for different time points (e.g., 6 and 24 hours).

« Inhibitor Studies: To confirm signaling pathways, cells can be pre-treated with specific
inhibitors (e.g., PD98059, an ERK inhibitor) before Diquafosol application.

¢ Outcome Measures:

o Gene Expression: Quantitative PCR (qPCR) is used to measure the mRNA expression
levels of mucin genes (MUC1, MUC16, MUC5AC).

o Protein Analysis: Immunostaining and Western blotting are performed to assess mucin
protein expression and the phosphorylation status of signaling molecules like ERK1/2.

o Mucin Secretion: ELISA can be used to quantify the amount of secreted MUC5AC in the
cell culture supernatant.

Conclusion

The preclinical pharmacology of Diquafosol tetrasodium is well-characterized, demonstrating a
unique, multi-faceted mechanism of action beneficial for ocular surface diseases. By acting as
a P2Y2 receptor agonist, it directly stimulates the secretion of both water and mucin,
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upregulates mucin gene expression via the ERK pathway, and promotes corneal epithelial
healing.[3][7] Furthermore, it exhibits cytoprotective and anti-inflammatory effects, potentially by
modulating the NF-kB pathway.[10] Pharmacokinetic studies confirm its action is localized to
the ocular surface with negligible systemic absorption, underpinning its excellent safety profile.
[18] These robust preclinical findings provide a strong rationale for its clinical efficacy in treating
dry eye disease by restoring the natural balance and function of the tear film.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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